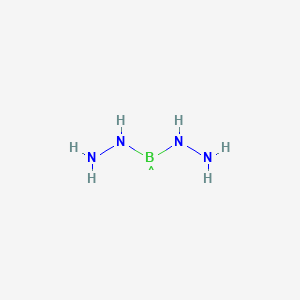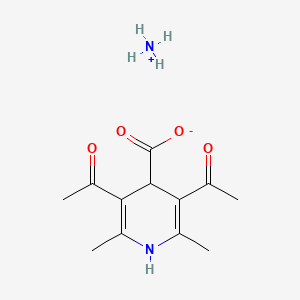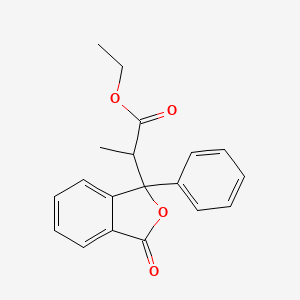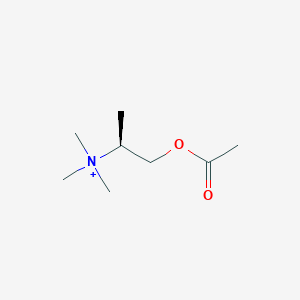
1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C12H18 It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groupsmellitene . 2,4,6-Trinitrophenol picric acid , is a nitroaromatic compound with the molecular formula C6H3N3O7 . It is a derivative of phenol where three hydrogen atoms are replaced by nitro groups. Both compounds are significant in various fields of chemistry and industry.
Preparation Methods
1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the oxidation of hexamethylcyclohexane. Industrial production typically involves the catalytic reaction of benzene with methanol at high temperatures and pressures .
2,4,6-Trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple steps of nitration, resulting in the substitution of hydrogen atoms with nitro groups at the 2, 4, and 6 positions .
Chemical Reactions Analysis
1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mellitic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other substituents.
2,4,6-Trinitrophenol: undergoes reactions such as:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Scientific Research Applications
1,2,3,4,5,6-Hexamethylbenzene: is used in:
Organometallic Chemistry: It serves as a ligand in the formation of organometallic complexes.
Aromaticity Studies: It is used to study the properties of aromatic compounds.
2,4,6-Trinitrophenol: has applications in:
Explosives: It is used as a high explosive due to its high energy content.
Mechanism of Action
1,2,3,4,5,6-Hexamethylbenzene: exerts its effects primarily through its aromaticity and ability to form stable complexes with metals. The methyl groups increase the electron density on the benzene ring, enhancing its reactivity in electrophilic substitution reactions .
2,4,6-Trinitrophenol: acts as an explosive due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The nitro groups also make the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexamethylbenzene: can be compared with other methylated benzenes such as:
Toluene: (methylbenzene)
Xylene: (dimethylbenzene)
Mesitylene: (1,3,5-trimethylbenzene)
2,4,6-Trinitrophenol: can be compared with other nitroaromatic compounds such as:
- 2,4-Dinitrophenol
- Trinitrotoluene (TNT)
- Nitrobenzene
1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation, which significantly alters its chemical properties compared to less methylated benzenes2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Properties
CAS No. |
30910-44-2 |
|---|---|
Molecular Formula |
C18H21N3O7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H18.C6H3N3O7/c1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H3;1-2,10H |
InChI Key |
ZMIATGOFJNUCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



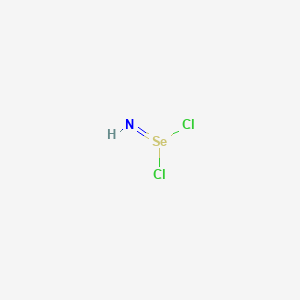
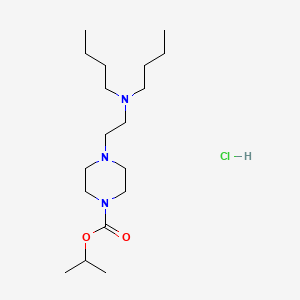
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
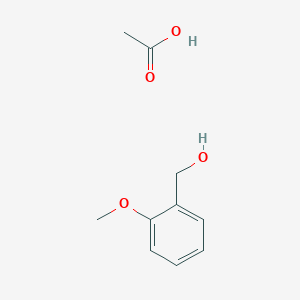
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
